molecular formula C15H12Cl2N2O2 B289258 2,4-dichloro-N-{2-[(methylamino)carbonyl]phenyl}benzamide

2,4-dichloro-N-{2-[(methylamino)carbonyl]phenyl}benzamide

カタログ番号 B289258
分子量: 323.2 g/mol
InChIキー: OZXHAIMISKEMPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-dichloro-N-{2-[(methylamino)carbonyl]phenyl}benzamide, also known as Urea-Substituted Derivative 1 (USD1), is a synthetic compound with potential applications in cancer research. USD1 was first synthesized in 2011 by researchers at the University of Illinois at Urbana-Champaign and has since been studied for its mechanism of action and potential therapeutic benefits.

作用機序

USD1 binds to the active site of the proteasome and inhibits its activity. This leads to the accumulation of polyubiquitinated proteins, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways. These pathways can ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that USD1 can induce apoptosis in cancer cells, while sparing normal cells. This selectivity is due to the differential expression of proteasome subunits in cancer cells compared to normal cells. Additionally, USD1 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

実験室実験の利点と制限

USD1 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to be selective for cancer cells, making it a potential therapeutic agent. However, USD1 has limitations as well. It has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.

将来の方向性

There are several future directions for research on USD1. One area of interest is the potential for combination therapy with other cancer drugs. USD1 has been shown to enhance the activity of other proteasome inhibitors, such as bortezomib, in cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration of USD1 in preclinical models. Finally, clinical trials are needed to determine the safety and efficacy of USD1 in humans.

合成法

The synthesis of USD1 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide and methyl isocyanate to yield USD1. The synthesis of USD1 has been optimized to produce high yields and purity, making it a viable compound for research applications.

科学的研究の応用

USD1 has been studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for degrading proteins. Inhibition of the proteasome can lead to the accumulation of damaged proteins and ultimately induce apoptosis, or programmed cell death, in cancer cells.

特性

分子式

C15H12Cl2N2O2

分子量

323.2 g/mol

IUPAC名

2,4-dichloro-N-[2-(methylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C15H12Cl2N2O2/c1-18-14(20)11-4-2-3-5-13(11)19-15(21)10-7-6-9(16)8-12(10)17/h2-8H,1H3,(H,18,20)(H,19,21)

InChIキー

OZXHAIMISKEMPM-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl

正規SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。